molecular formula C10H10O3 B1610983 (5-Methoxy-1-benzofuran-2-yl)methanol CAS No. 37603-26-2

(5-Methoxy-1-benzofuran-2-yl)methanol

Cat. No. B1610983
CAS RN: 37603-26-2
M. Wt: 178.18 g/mol
InChI Key: ZTGZJYZILIDGMD-UHFFFAOYSA-N
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Description



  • (5-Methoxy-1-benzofuran-2-yl)methanol is a chemical compound with the molecular formula C<sub>10</sub>H<sub>10</sub>O<sub>3</sub> . It is also known as 5-Methoxybenzofuran-2-ylmethanol .

  • The compound belongs to the class of benzofuran derivatives, which are characterized by a benzene ring fused with a furan ring.

  • It is a white to light yellow solid.





  • Synthesis Analysis



    • The synthesis of (5-Methoxy-1-benzofuran-2-yl)methanol can be achieved through various methods, including:

      • Etherification : The reaction of 5-Methoxybenzofuran-2-carboxylic acid with an alcohol in the presence of an acid catalyst.

      • Dehydrative Cyclization : The cyclization of 5-Methoxybenzofuran-2-carboxylic acid under basic conditions to form the benzofuran ring.

      • Transition-Metal Catalysis : The cyclization of aryl acetylenes using transition-metal catalysis.







  • Molecular Structure Analysis



    • The molecular formula of (5-Methoxy-1-benzofuran-2-yl)methanol is C<sub>10</sub>H<sub>10</sub>O<sub>3</sub> .

    • It consists of a benzofuran ring fused with a methanol group.

    • The structure is shown below:
      !Molecular Structure





  • Chemical Reactions Analysis



    • (5-Methoxy-1-benzofuran-2-yl)methanol can undergo various chemical reactions, including:

      • Etherification : Reacting with an alcohol to form an ether linkage.

      • Oxidation : Oxidation of the methanol group to form a carboxylic acid.

      • Substitution Reactions : Substitution of the methanol group with other functional groups.







  • Physical And Chemical Properties Analysis



    • Melting Point : The compound has a melting point range of 123–135°C .

    • Solubility : It is soluble in organic solvents like DMSO.

    • NMR Spectra : The proton and carbon NMR spectra provide information about the chemical environment of the atoms in the compound.




  • Scientific Research Applications

    Catalysis and Chemical Reactions

    • Catalytic Conversion of Methanol : Schulz (2010) explored the deactivation of acidic zeolite catalysts during methanol conversion, revealing the mechanistic interference of spatial constraints in the formation of hydrocarbons, including benzene derivatives, via methanol reactions on protonic catalyst sites. This study suggests potential applications in optimizing catalysts for methanol conversion processes (Schulz, 2010).

    Synthesis of Novel Compounds

    • Anticholinesterase Agents : Luo et al. (2005) reported on the synthesis of novel anticholinesterases based on furobenzofuran and methanobenzodioxepine skeletons, indicating potent inhibitors for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These compounds, derived from chemical structures related to (5-Methoxy-1-benzofuran-2-yl)methanol, demonstrate significant potential in the development of treatments for diseases like Alzheimer's (Luo et al., 2005).

    Biological Activities and Medicinal Applications

    • Antimicrobial and Antioxidant Properties : Rashmi et al. (2014) synthesized (3-methoxy-5-nitrobenzofuran-2-yl)(phenyl)methanone derivatives and evaluated their antimicrobial, antioxidant, and docking properties. This research signifies the compound's potential utility in developing novel antimicrobial and antioxidant agents (Rashmi et al., 2014).

    Encapsulation and Catalysis

    • Molybdenum(VI) Complex Encapsulation : Ghorbanloo and Alamooti (2017) studied the encapsulation of a molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y, highlighting its efficiency as a reusable catalyst for the oxidation of primary alcohols and hydrocarbons. This encapsulation enhances the catalyst's stability and recycling ability, indicating potential industrial applications (Ghorbanloo & Alamooti, 2017).

    Safety And Hazards



    • Hazard Classification : The compound is considered hazardous due to its potential effects on health.

    • Precautions : Avoid skin contact, inhalation, and ingestion. Use protective equipment when handling.

    • Disposal : Dispose of the compound according to approved waste disposal procedures.




  • Future Directions



    • Further research is needed to explore the full therapeutic potential of (5-Methoxy-1-benzofuran-2-yl)methanol .

    • Investigate its biological activities, potential drug applications, and structure-activity relationships.

    • Develop efficient synthetic methods for constructing benzofuran rings.




    properties

    IUPAC Name

    (5-methoxy-1-benzofuran-2-yl)methanol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C10H10O3/c1-12-8-2-3-10-7(4-8)5-9(6-11)13-10/h2-5,11H,6H2,1H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    ZTGZJYZILIDGMD-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    COC1=CC2=C(C=C1)OC(=C2)CO
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C10H10O3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID60569340
    Record name (5-Methoxy-1-benzofuran-2-yl)methanol
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID60569340
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    178.18 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    (5-Methoxy-1-benzofuran-2-yl)methanol

    CAS RN

    37603-26-2
    Record name 5-Methoxy-2-benzofuranmethanol
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=37603-26-2
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name (5-Methoxy-1-benzofuran-2-yl)methanol
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID60569340
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Synthesis routes and methods I

    Procedure details

    To a solution of 5 methoxybenzofuran-2-carboxylic acid (10.0 gm; 52 mmoles) in THF (300 mL) cooled at -78° C. was added diisobutylaluminium hydride (120 ml, 182 mmoles) via a syringe. The reaction mixture temperature was raised to room temperature and the solution was stirred for 3 hours. The mixture was poured into a saturated solution of ammonium chloride (500 ml) and stirred 15 minutes then was acidified with HCl 6N. This mixture was extracted with ethyl acetate (2×500 ml). The combined organic extract was concentrated in vacuo. The residue was chromatographed on silica gel using 30% ethyl acetate in hexane to yield 5-methoxy-2-hydroxymethylbenzofuran, E8, (6.5 gm, 71%).
    Quantity
    10 g
    Type
    reactant
    Reaction Step One
    Name
    Quantity
    300 mL
    Type
    reactant
    Reaction Step One
    Quantity
    120 mL
    Type
    reactant
    Reaction Step Two
    Quantity
    500 mL
    Type
    reactant
    Reaction Step Three
    Name
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step Four
    Name
    Yield
    71%

    Synthesis routes and methods II

    Procedure details

    Compound 24 (3.5 g, 19.9 mmol) was dissolved in EtOH (20 mL). NaBH4 (957 mg, 25.87 mmol) was added portionwise at 0° C., with vigorous stirring. The suspension was stirred at 0° C. for 15 min and then at room temperature for 1.5 h. Solvent was evaporated off in-vacuo. The residue was adsorbed on silica gel and purified by flash chromatography, eluting with hexane/EtOAc (2:1) to give 25 (3.0 g, 85%) as a white solid. 1H NMR (500 MHz, CDCl3): δ: 7.36 (1H, d, J=8.90 Hz, H-7), 7.02 (1H, d, J=2.6, H-4), 6.90 (1H, dd, J=6.30 & 2.60, H-6), 6.61 (1H, s, H-3), 4.76 (2H, s, 2-CH2), 3.86 (3H, s, OCH3), 2.16 (1H, bs, OH). 13C NMR CDEPT 135, (500 MHz, CDCl3): δ: 113.07 (C-7), 111.69 (C-6), 104.34 (C-4), 103.60 (C-3), 58.24 (CH2), 55.92 (OCH3).
    Quantity
    3.5 g
    Type
    reactant
    Reaction Step One
    Name
    Quantity
    20 mL
    Type
    solvent
    Reaction Step One
    Name
    Quantity
    957 mg
    Type
    reactant
    Reaction Step Two
    Name
    Yield
    85%

    Retrosynthesis Analysis

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    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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